Rolipram functions as a selective phosphodiesterase (PDE) inhibitor, particularly PDE4. PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP) within cells. cAMP acts as a secondary messenger molecule involved in numerous cellular processes. By inhibiting PDE4, rolipram increases intracellular cAMP levels, potentially influencing various cellular functions [].
Early research explored rolipram's potential as an antidepressant medication. The rationale behind this investigation stemmed from the link between cAMP signaling and mood regulation in the brain []. Studies observed some antidepressant-like effects in animal models []. However, further clinical trials were halted due to concerns about side effects [].
Rolipram was also investigated for its potential role in treating other conditions, including:
Rolipram is a selective phosphodiesterase-4 (PDE4) inhibitor discovered and developed by Schering AG in the early 1990s as a potential antidepressant drug []. It has served as a prototype molecule for numerous drug discovery and development efforts by various companies due to its interesting properties []. However, clinical trials revealed a narrow therapeutic window, meaning it could not be effectively dosed without causing significant side effects, leading to its discontinuation as a potential medication [].
Rolipram belongs to the class of pyrrolidin-2-ones and has the chemical formula C₁₆H₂₁NO₃ []. Its structure features a pyrrolidin-2-one core with a 3-(cyclopentyloxy)-4-methoxyphenyl substituent at the 4-position []. This specific structure plays a crucial role in its ability to inhibit PDE4 enzymes [].
Rolipram acts by selectively inhibiting PDE4, an enzyme responsible for breaking down cyclic adenosine monophosphate (cAMP) within cells [, ]. By inhibiting PDE4, Rolipram elevates intracellular cAMP levels, particularly in nerve and immune cells []. This increased cAMP concentration has various effects, including:
These mechanisms were thought to contribute to Rolipram's potential antidepressant and anti-inflammatory properties [].
Rolipram's primary reaction involves its interaction with phosphodiesterase type 4, leading to increased levels of cAMP. The inhibition of this enzyme results in various downstream effects, including modulation of neurotransmitter release and enhancement of neuronal survival pathways. For example, Rolipram has been shown to reverse anhedonia in animal models by restoring normal cAMP levels, which are critical for mood regulation .
Rolipram exhibits several biological activities:
The synthesis of Rolipram has been explored through various methods:
Rolipram has several potential applications:
Studies have shown that Rolipram interacts with various neurotransmitter systems:
Several compounds share structural or functional similarities with Rolipram. Here are some notable examples:
Compound Name | Type | Key Similarities | Unique Features |
---|---|---|---|
Ibudilast | Phosphodiesterase Inhibitor | Inhibits phosphodiesterase type 4 | Also acts on other phosphodiesterases; used for multiple sclerosis. |
Apremilast | Phosphodiesterase Inhibitor | Selective for phosphodiesterase type 4 | Approved for psoriasis and rheumatoid arthritis; less CNS activity. |
Tadalafil | Phosphodiesterase Inhibitor | Inhibits phosphodiesterase type 5 | Primarily used for erectile dysfunction; different target enzyme. |
Roflumilast | Phosphodiesterase Inhibitor | Selective for phosphodiesterase type 4 | Approved for chronic obstructive pulmonary disease; distinct therapeutic use. |
Rolipram's uniqueness lies in its specific action on phosphodiesterase type 4 and its potential neuroprotective properties, distinguishing it from other inhibitors that may target different enzymes or pathways.
Rolipram (C₁₆H₂₁NO₃, molecular weight: 275.34 g/mol) is characterized by a pyrrolidin-2-one core substituted at the 4-position with a 3-(cyclopentyloxy)-4-methoxyphenyl group (Figure 1). Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Melting Point | 127–133°C | |
Boiling Point | 418.29°C (estimate) | |
Density | 1.0677 (estimate) | |
LogP (Partition Coefficient) | 2.1 (calculated) | |
Collision Cross Section | 174.11 Ų [M+H] (experimental) |
The planar aromatic system of the 3-(cyclopentyloxy)-4-methoxyphenyl moiety contributes to hydrophobic interactions with PDE4 isoforms, while the pyrrolidinone ring enables hydrogen bonding via its carbonyl group. X-ray crystallography reveals a trans configuration between the cyclopentyloxy and methoxy substituents, optimizing binding to the PDE4 catalytic pocket.
Rolipram contains a chiral center at the 4-position of the pyrrolidinone ring, yielding (R)- and (S)-enantiomers with distinct pharmacological profiles:
Enantiomeric separation via chiral HPLC reveals a 1:1 ratio in racemic mixtures, with circular dichroism spectra showing Cotton effects at 220 nm (R-enantiomer) and 210 nm (S-enantiomer).
Modifications to rolipram’s structure have elucidated critical pharmacophoric elements (Table 1):
The 3-cyclopentyloxy-4-methoxy motif is indispensable for PDE4 isoform selectivity (PDE4A IC₅₀ = 3 nM vs. PDE4B/D IC₅₀ = 130–240 nM). Introduction of a 3-methoxybenzyloxy group at the benzoic acid position (e.g., compound 22 in ) improves cellular permeability while maintaining sub-nanomolar IC₅₀ values.
A classical five-step route (12% overall yield) employs α-sulfonylacetamide and (Z)-2-bromoacrylic ester in a [3+2] annulation reaction (Equation 1):
$$
\text{α-Sulfonylacetamide} + \text{(Z)-2-Bromoacrylic Ester} \xrightarrow{\text{NaH, THF}} \text{Pyrrolidinone Intermediate} \xrightarrow{\text{Hydrolysis}} \text{Rolipram}
$$
Key intermediates include nitroester 7, which undergoes reductive lactamization using trichlorosilane.
A three-step flow process achieves 98% enantiomeric excess (ee) via:
This method achieves a productivity of 1.74 g/h, surpassing batch synthesis yields by 30%.
Continuous flow systems enhance rolipram synthesis through:
A representative flow setup (Figure 2) comprises:
This approach reduces solvent waste by 70% compared to batch methods, aligning with green chemistry principles.
Rolipram exhibits significant species-dependent variations in absorption and bioavailability following oral administration. In humans, rolipram demonstrates rapid and complete absorption after oral dosing, with an oral bioavailability of approximately 73% [1]. The compound reaches peak plasma concentrations of 16 nanograms per milliliter within 0.5 hours of administration, indicating efficient gastrointestinal absorption [1].
Animal studies reveal substantial interspecies differences in bioavailability parameters. Rats show moderate bioavailability at 35%, while non-human primates demonstrate markedly reduced oral bioavailability [2]. Cynomolgus monkeys exhibit only 3.7% bioavailability, while rhesus monkeys show the lowest bioavailability at 0.1% [2]. Rabbits demonstrate similarly poor oral bioavailability at 3.6% [2]. These dramatic species differences likely reflect variations in hepatic first-pass metabolism, gastrointestinal absorption characteristics, and drug transporter expression patterns.
The pharmacokinetic profile in humans indicates that rolipram undergoes extensive first-pass metabolism, as evidenced by the bioavailability of 73% despite complete gastrointestinal absorption [1]. This suggests that approximately 27% of the administered dose is metabolized during the first pass through the liver before reaching systemic circulation.
Rolipram demonstrates extensive tissue distribution with preferential accumulation in highly perfused organs. Positron emission tomography studies using radiolabeled rolipram reveal the highest tissue binding in heart, brain, and liver tissues [3]. The compound exhibits significant tissue binding, which contributes to its large apparent volume of distribution.
In cardiac tissue, rolipram shows extensive binding to phosphodiesterase 4 enzymes, with distribution volumes reflecting high tissue affinity [3]. The compound demonstrates rapid tissue uptake in highly vascularized organs, with distribution equilibrium achieved within the first few hours following administration.
Hepatic distribution is particularly pronounced, consistent with the liver's role as the primary site of rolipram metabolism [4]. Studies using targeted liver delivery systems demonstrate that rolipram accumulates significantly in hepatic tissue, with sustained drug levels maintained for extended periods compared to other tissues [4].
The tissue distribution profile indicates that rolipram has a high affinity for organs rich in phosphodiesterase 4 enzymes, including brain, heart, and immune tissues. This distribution pattern correlates with the compound's mechanism of action and therapeutic targets.
Rolipram readily crosses the blood-brain barrier, achieving brain concentrations that are approximately twice those found in plasma [2]. This favorable brain penetration profile is essential for the compound's neurological applications and contributes to its potential therapeutic efficacy in central nervous system disorders.
Human positron emission tomography studies using carbon-11 labeled rolipram confirm efficient brain penetration, with total distribution volumes of approximately 0.78 milliliters per cubic centimeter [5]. The compound demonstrates good brain uptake kinetics, with measurable washout occurring within 2-3 half-lives of the isotope [5].
The blood-brain barrier penetration characteristics remain consistent across species, despite significant differences in systemic bioavailability. This suggests that the mechanisms governing brain penetration are distinct from those affecting systemic absorption and may be less susceptible to species-specific variations in drug metabolism and transport.
Brain tissue binding studies indicate that rolipram binds specifically to phosphodiesterase 4 enzymes in neural tissue, with binding affinity showing stereoselective preferences [6]. The compound demonstrates stable binding kinetics in brain tissue, supporting its potential for sustained central nervous system effects.
Rolipram undergoes extensive biotransformation through multiple metabolic pathways, with significant species differences in metabolite formation patterns. The primary metabolic transformations include ether cleavage reactions and hydroxylation processes, followed by conjugation reactions [7] [8].
The major metabolic pathways involve ether cleavage at both the methoxy and cyclopentyloxy groups, producing demethylated and decyclopentylated metabolites respectively [7]. Hydroxylation occurs at positions 2 and 3 of the cyclopentyloxy ring, followed by sulphate conjugation to enhance water solubility and facilitate elimination [7].
A notable species difference exists in the hydroxylation pattern of the pyrrolidone ring. Humans uniquely demonstrate hydroxylation at position 5 of the pyrrolidone ring, producing a metabolite that is not formed in other species studied [7] [8]. This human-specific metabolite shows cross-reactivity with antibodies used in immunoassays, potentially affecting analytical measurements of rolipram in biological samples.
In humans, plasma contains 3-5 detectable metabolites in addition to unchanged rolipram, while urine contains more than 10 metabolites with no detectable parent compound [7]. Between 40-70% of renally eliminated compounds can be identified as specific metabolites, indicating extensive biotransformation before excretion.
The metabolic profile demonstrates that rolipram is primarily eliminated through hepatic metabolism rather than renal excretion of unchanged drug. This extensive metabolism contributes to the compound's relatively short plasma half-life and necessitates consideration of metabolite activity in therapeutic applications.
Rolipram elimination follows multi-phasic kinetics with rapid initial clearance followed by slower terminal elimination. In humans, the terminal elimination half-life is approximately 2 hours, with a total clearance of 2 milliliters per minute per kilogram body weight [1]. The compound demonstrates rapid and complete elimination, with more than 80% of the administered dose recovered in urine within 72 hours [1].
The elimination profile shows three distinct phases following intravenous administration. The initial distribution phase has a half-life of approximately 0.2 hours, followed by an intermediate phase with a half-life of 0.6-0.9 hours, and a terminal elimination phase with a half-life of 6-8 hours [9]. This tri-phasic elimination pattern reflects the compound's distribution characteristics and multiple elimination pathways.
Renal elimination represents the primary route of drug clearance, with urinary excretion accounting for the majority of dose recovery [1] [2]. However, the compound undergoes extensive metabolism before renal elimination, as evidenced by the absence of unchanged drug in urine despite high urinary recovery rates [7].
The elimination kinetics remain relatively consistent across species, with terminal half-lives ranging from 1-3 hours in all species investigated [2]. This consistency in elimination kinetics contrasts with the dramatic species differences observed in bioavailability parameters.
Substantial interspecies variations exist in rolipram pharmacokinetics, particularly in absorption and bioavailability parameters. While elimination half-lives remain relatively consistent across species at 1-3 hours, bioavailability varies dramatically from 0.1% in rhesus monkeys to 73% in humans [2] [1].
The species differences in bioavailability likely reflect variations in hepatic first-pass metabolism, with non-human primates showing extensive pre-systemic elimination compared to humans and rats [2]. These differences may be attributed to species-specific expression levels of cytochrome P450 enzymes and drug transporters involved in rolipram metabolism and disposition.
Despite significant differences in systemic exposure, brain penetration characteristics remain favorable across species. The brain-to-plasma ratio of approximately 2:1 is maintained across different animal models, suggesting that central nervous system penetration is less affected by species-specific metabolic differences [2].
The metabolic pathway patterns show both similarities and differences across species. While the major metabolic transformations involving ether cleavage and hydroxylation occur in all species, the specific hydroxylation of the pyrrolidone ring at position 5 is unique to humans [7]. This species-specific metabolic pathway may have implications for extrapolating animal pharmacokinetic data to human applications.
Rolipram exists as two enantiomers, R-(-)-rolipram and S-(+)-rolipram, with distinct pharmacological and pharmacokinetic properties. The R-enantiomer demonstrates 2-10 fold higher potency as a phosphodiesterase 4 inhibitor compared to the S-enantiomer [10] [11].
Comparative pharmacokinetic studies in healthy volunteers reveal minimal differences between the two enantiomers in terms of absorption and disposition parameters [9]. Both enantiomers show similar bioavailability, with R-(-)-rolipram achieving 74% bioavailability and S-(+)-rolipram achieving 77% bioavailability [9]. Peak plasma concentrations and time to peak are identical for both enantiomers at 16 nanograms per milliliter and 0.5 hours respectively [9].
The elimination characteristics also show remarkable similarity between enantiomers. Both R- and S-rolipram demonstrate terminal half-lives of 6-8 hours and total clearance values of 6 milliliters per minute per kilogram [9]. These findings indicate that the pharmacokinetic differences between enantiomers are not significant enough to affect dosing considerations.
However, tissue binding studies reveal stereoselective preferences in brain tissue binding [6]. The R-enantiomer shows approximately 20-fold higher binding affinity to brain phosphodiesterase 4 compared to the S-enantiomer [6]. This stereoselective binding pattern correlates with the pharmacological potency differences and may influence the therapeutic index of racemic rolipram preparations.
Irritant